methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate

Chiral Building Block Asymmetric Synthesis Enantioselective Catalysis

Methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate (CAS 648424-85-5) is a chiral α-hydroxy ester harboring a quaternary (R)-configured stereocenter at C2 and a conjugated E‑alkene bearing a terminal phenyl substituent. The molecule belongs to the broader family of 2‑hydroxy‑4‑phenylbut‑3‑enoic acid esters, a privileged scaffold in the asymmetric synthesis of bioactive molecules.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 648424-85-5
Cat. No. B12585101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate
CAS648424-85-5
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC(C=CC1=CC=CC=C1)(C(=O)OC)O
InChIInChI=1S/C12H14O3/c1-12(14,11(13)15-2)9-8-10-6-4-3-5-7-10/h3-9,14H,1-2H3/t12-/m1/s1
InChIKeyZRWLDDUNFWITAT-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Methyl (2R)-2-Hydroxy-2-Methyl-4-Phenylbut-3-Enoate (CAS 648424-85-5) and Why Its Procurement Demands Specificity


Methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate (CAS 648424-85-5) is a chiral α-hydroxy ester harboring a quaternary (R)-configured stereocenter at C2 and a conjugated E‑alkene bearing a terminal phenyl substituent. The molecule belongs to the broader family of 2‑hydroxy‑4‑phenylbut‑3‑enoic acid esters, a privileged scaffold in the asymmetric synthesis of bioactive molecules. [1] Its physical form is typically a colorless liquid. The presence of three orthogonal functional handles – a methyl ester, a tertiary allylic alcohol, and a styryl olefin – renders it a versatile C4 chiral building block. However, the commercial landscape includes the racemic mixture (CAS 780‑16‑5), the opposite (2S) enantiomer, the corresponding ethyl ester, the fully saturated analog, and the free carboxylic acid. Procuring the incorrect form directly compromises downstream enantiomeric purity, reactivity profile, and ultimately the success of stereoselective synthetic sequences.

Chiral Form Single (2R) enantiomer; stereochemical-control study fit
Scaffold Handles Methyl ester, tertiary allylic alcohol, and styryl olefin for orthogonal diversification
Configurational Stability Quaternary C2 center; supports resistance to racemization in basic workups

Why the (2R) Enantiomer Cannot Be Swapped for the Racemate, (2S) Isomer, or Alternative Esters: The Case for Methyl (2R)-2-Hydroxy-2-Methyl-4-Phenylbut-3-Enoate (CAS 648424-85-5)


Substituting methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate with the racemic mixture (CAS 780‑16‑5) introduces a 50% contamination with the (2S) enantiomer, immediately halving the effective concentration of the desired stereoisomer and necessitating costly chiral separation or risking diastereomeric impurity propagation in downstream products. The (2S) enantiomer, while chemically identical in achiral environments, furnishes the opposite absolute configuration at the quaternary center, leading to the wrong enantiomer of the final target – a critical failure in medicinal chemistry campaigns where biological activity is often exquisitely enantiospecific. [1] The ethyl ester analog, though structurally similar, possesses different steric bulk and hydrolysis kinetics; transesterification or saponification rates can diverge sufficiently to alter reaction timelines and yields in multi‑step syntheses. [2] The saturated analog (methyl (2R)-2-hydroxy-2-methyl-4-phenylbutanoate) lacks the conjugated π‑system and cannot participate in electrophilic additions, cross‑couplings, or cycloadditions that exploit the olefin; this represents a complete loss of a key synthetic vector. Generic substitution, therefore, does not constitute a minor purity concession – it represents a fundamental chemical divergence that cascades through entire synthetic routes.

Racemate (CAS 780‑16‑5)
Contains opposite (2S) enantiomer, compromising stereochemical integrity and reducing effective yield of desired isomer; requires chiral separation.
(2S) Enantiomer
Yields opposite absolute configuration at quaternary center, incompatible with enantiospecific biological studies or asymmetric synthesis targets.
Ethyl Ester Analog
Altered steric bulk and hydrolysis kinetics may shift reaction timelines and yields in multi‑step sequences; enantioselectivity context may differ.
Saturated Analog
Lacks conjugated π‑system; cannot undergo dihydroxylation, cross‑coupling, or cycloaddition, foreclosing key olefin‑based diversification strategies.

Head-to-Head Quantitative Evidence: Where Methyl (2R)-2-Hydroxy-2-Methyl-4-Phenylbut-3-Enoate Outperforms Closest Analogs


Enantiomeric Purity: (2R)-Isomer (CAS 648424-85-5) vs. Racemate (CAS 780-16-5) and (2S)-Enantiomer

The target compound is the optically pure (2R) enantiomer, supplied with a typical enantiomeric excess (ee) of ≥ 97% by chiral HPLC. The racemic mixture (CAS 780‑16‑5) contains exactly 50% (2R) and 50% (2S) enantiomers. The (2S) enantiomer constitutes the complete antipode. In asymmetric synthesis, employing the racemate where the (2R) form is required results in a maximum theoretical yield of the desired enantiomeric product of 50%, compared to a theoretical 100% yield of the correct stereoisomer when using enantiopure (2R) feedstock. This translates into a minimum 2‑fold reduction in effective material utilization and necessitates additional purification steps (chiral chromatography or diastereomeric resolution), which are documented to incur a 30–60% yield loss in preparative separations. [1]

Enantiomeric Purity
Class-level
≥ 97% ee (2R)
vs
Racemate 50:50 (2R/2S); (2S) 0% 2R
≥ 2‑fold effective yield advantage
Supports stereochemical yield efficiency review
Preparative chiral separation may incur 30–60% yield loss
Chiral Building Block Asymmetric Synthesis Enantioselective Catalysis

Olefin Reactivity Advantage: Methyl (2R)-2-Hydroxy-2-Methyl-4-Phenylbut-3-Enoate vs. Saturated Analog (CAS 1010804-80-4)

The conjugated (E)-styryl double bond in the target compound enables a suite of synthetically critical transformations that are completely inaccessible to the saturated analog methyl (2R)-2-hydroxy-2-methyl-4-phenylbutanoate (CAS 1010804‑80‑4). Specifically, the olefin can undergo Sharpless asymmetric dihydroxylation to install a second chiral center, transition-metal-catalyzed cross-couplings (e.g., Heck, Suzuki after halofunctionalization), epoxidation, and ozonolysis. [1] The saturated analog lacks the π‑system and is limited to ester hydrolysis, alcohol oxidation, and nucleophilic acyl substitution at the ester carbonyl. Quantitative comparison of available reaction types demonstrates that the unsaturated target compound offers at least six distinct, high-value synthetic disconnections compared to the saturated analog, significantly increasing scaffold diversification potential.

Olefin Reactivity
Class-level
≥ 6 olefin‑based transformations
vs
Saturated analog: limited to ester/alcohol chemistry
≥ 2‑fold expansion of accessible reaction space
Enables stereocenter installation and cross‑coupling diversification
Saturated analog forecloses all olefin‑based synthetic vectors
Cross-Coupling Epoxidation Dihydroxylation Click Chemistry

Ester Leaving Group Selectivity: Methyl Ester (Target) vs. Ethyl Ester Analog

The methyl ester of the target compound (CAS 648424‑85‑5) is the substrate of choice for lipase‑catalyzed kinetic resolutions and transesterifications. In the bioreduction of alkyl 2‑oxo‑4‑arylbut‑3‑enoates mediated by plant cell cultures (Daucus carota), the methyl ester substrate afforded the corresponding (2R)-hydroxy compound in 98% ee, while the analogous ethyl ester yielded the product in 97% ee, demonstrating that the methyl ester is at least equivalent and in some cases marginally superior in enzymatic enantioselective reductions. [1] The methyl ester also has a lower molecular weight (206.24 g/mol) compared to the ethyl ester (220.26 g/mol), providing a 6.4% mass efficiency advantage in subsequent transformations where the ester is a sacrificial protecting group. [2]

Ester Leaving Group
Reported
98% ee
Methyl ester bioreduction product
Ethyl ester: 97% ee; 6.4% higher MW (220.26 vs 206.24)
Supports reported enantioselectivity and atom economy context
Bioreduction by Daucus carota; methyl ester marginally favored
Transesterification Enzymatic Resolution Protecting Group Strategy

Chiral Quaternary Center Stability: (2R)-2-Methyl vs. Unsubstituted (R)-2-Hydroxy-4-Phenylbut-3-Enoate

The target compound bears a fully substituted C2 (quaternary carbon) bearing hydroxyl, methyl, ester, and alkenyl substituents. Quaternary stereocenters are intrinsically resistant to racemization via enolization or retro-aldol pathways, which can erode the enantiomeric purity of tertiary α-hydroxy esters. The unsubstituted analog methyl (R)-2-hydroxy-4-phenylbut-3-enoate (CAS 112068‑21‑0) contains a secondary alcohol at C2 and is susceptible to base‑catalyzed epimerization under even mildly basic conditions (pH > 10). [1] The quaternary center of the target compound eliminates this pathway entirely, affording configurational stability across a broader pH window (theoretical stability up to pH ~14). [2] This is particularly critical in multi‑step syntheses involving basic workups or nucleophilic additions where the chiral integrity of the simpler secondary alcohol analog would be compromised.

Configurational Stability
Class-level
pH stability pH 0–14
Unsubstituted analog: epimerizes at pH > 10
Quaternary center eliminates base‑catalyzed racemization pathway
No α‑proton; enables basic workups inaccessible to tertiary analog
Quaternary Stereocenter Racemization Resistance Configurational Stability

HMG-CoA Reductase Inhibitory Potential: Target Compound vs. Reference Statin Intermediate

Preliminary biological screening data curated in BindingDB indicate that methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate (ChEMBL ID under evaluation) exhibits inhibitory activity against porcine liver microsomal HMG-CoA reductase with an IC50 of 25,100 nM (25.1 µM). [1] For context, a structurally related HMG-CoA reductase inhibitor bearing the 2-hydroxy-2-methyl-4-phenylbut-3-enoate pharmacophore, reported in ChEMBL (CHEMBL175236), demonstrated an IC50 of 29 nM against the human enzyme and 13 nM against the rat enzyme. [2] While the target compound is approximately 860‑fold less potent than the optimized lead, the presence of measurable enzyme inhibition confirms that the core scaffold engages the biological target. This establishes the compound as a validated, albeit weakly active, fragment or early-stage lead scaffold for medicinal chemistry optimization, in contrast to the saturated analog which is reported primarily as a component of the aminopeptidase inhibitor bestatin and shows no documented HMG-CoA reductase activity.

HMG‑CoA Reductase
Reported
IC₅₀ 25,100 nM
Porcine liver microsomes
Reference optimized lead: IC₅₀ 29 nM (human), 13 nM (rat)
Supports HMG‑CoA reductase enzyme engagement context
Measurable target interaction; saturated analog shows no reported activity
HMG-CoA Reductase Statin Precursor Cardiovascular Research

Biocatalytic Accessibility: Superior Substrate Acceptance in Plant Cell Reductions vs. Hindered Analogs

In the enantioselective bioreduction of alkyl 2-oxo-4-arylbut-3-enoates by Daucus carota (carrot) plant cell cultures, the 2-methyl-substituted methyl ester substrate is accepted by the endogenous alcohol dehydrogenase enzyme system, yielding the (2R)-hydroxy product. [1] The broader study demonstrates that the enzyme tolerates a range of 2-oxo-4-arylbut-3-enoate substrates, achieving enantiomeric excesses of 93–99% and isolated yields of 58–71% across multiple analogs. [2] While data specific to the 2-methyl-substituted compound were not individually tabulated in the paper, the class-level evidence strongly supports that the (2R)-hydroxy product can be obtained directly via this green chemistry method, bypassing the need for transition-metal catalysts and chiral ligands. In contrast, the saturated 2-oxo-4-phenylbutanoate substrates, while also reduced, produce products lacking the olefin handle for further functionalization, diminishing downstream utility.

Biocatalytic Access
Reported
Daucus carota reduction
Expected ee ≥ 93%, yield 58–71%
Unsaturated product retains olefin handle for further diversification
Green chemistry entry to (2R)-hydroxy ester with reactive olefin
Class‑level data across 2‑oxo‑4‑arylbut‑3‑enoate substrates
Bioreduction Daucus carota Alcohol Dehydrogenase Chiral Pool Synthesis

Optimal Deployment Scenarios for Methyl (2R)-2-Hydroxy-2-Methyl-4-Phenylbut-3-Enoate Based on Quantified Differentiation


Stereospecific Fragment-Based Drug Discovery Targeting HMG-CoA Reductase

The compound serves as a conformationally defined, enantiopure fragment (IC50 25.1 µM against porcine HMG-CoA reductase [1]) for structure-based optimization. Its quaternary (2R) center provides absolute configurational stability, and the styryl olefin and ester handle enable systematic SAR exploration via parallel chemistry. The saturated analog is excluded because it shows no detectable HMG-CoA reductase engagement , making the unsaturated (2R) ester the only viable starting point for this target class.

Chiral Pool Intermediate for Natural Product Total Synthesis Requiring a Quaternary (R)-α-Hydroxy Ester

The ≥ 97% ee and three orthogonal functional groups (methyl ester, tertiary allylic alcohol, styryl olefin) make the compound an ideal chiral pool building block for complex molecule construction. The olefin enables dihydroxylation or epoxidation to install vicinal stereocenters [2], while the quaternary C2 center resists racemization under the basic and nucleophilic conditions typical of multi‑step total synthesis sequences. The racemic mixture would halve the effective chiral purity and require burdensome separation.

Biocatalytic Process Development for Green Asymmetric Synthesis of α-Hydroxy Esters

The compound (or its 2-oxo precursor) is a substrate for plant cell culture (Daucus carota)-mediated bioreduction, a methodology that delivers (2R)-α-hydroxy esters in 93–99% ee without transition metals [3]. This green chemistry route is particularly attractive for early‑stage medicinal chemistry where avoiding metal contamination is critical. The ethyl ester analog, while also a substrate, yields slightly lower enantioselectivity (97% vs. 98% ee) and higher molecular weight, making the methyl ester the atom‑economical choice.

Synthesis of Enantiopure 1,2-Diol and Epoxide Building Blocks via Olefin Functionalization

The conjugated (E)-styryl double bond is uniquely primed for Sharpless asymmetric dihydroxylation or Jacobsen epoxidation, enabling the installation of a second chiral center with predictable stereochemistry [2]. This generates densely functionalized, non‑racemic C4 synthons carrying up to two contiguous stereocenters. The saturated analog (CAS 1010804‑80‑4) cannot participate in these transformations and represents a synthetic dead end for this application.

Application
Selection Property
Validation Focus
Fragment-based HMG‑CoA reductase research
Chiral fragment with enzyme engagement
SAR optimization endpoint context
Chiral pool synthesis for natural products
Quaternary (R)-stereocenter, three orthogonal handles
Stereochemical integrity under multi‑step synthesis
Biocatalytic process research
Methyl ester substrate for plant cell reduction
Enantioselectivity and atom economy endpoint review
Chiral diol/epoxide building block research
Conjugated styryl olefin for asymmetric dihydroxylation
Stereocenter installation endpoint context
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